An In-depth Technical Guide to 2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide and Related Arylsulfonamides: Structure, Properties, and Analysis
An In-depth Technical Guide to 2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide and Related Arylsulfonamides: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of the chemical structure, molecular properties, and analytical methodologies relevant to 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide. Given the limited direct literature on this specific N-methylated compound, this document establishes a robust scientific foundation by drawing upon data from the closely related parent compound, 2-amino-4-methoxybenzene-1-sulfonamide, and the broader class of arylsulfonamides. This approach ensures that researchers, scientists, and drug development professionals are equipped with the necessary field-proven insights and protocols to work with this class of molecules.
Molecular Identity and Physicochemical Properties
The foundational step in any chemical investigation is to establish the molecule's identity and key physical properties. While specific experimental data for the N-methyl derivative is scarce, we can predict and extrapolate from the parent compound, 2-amino-4-methoxybenzene-1-sulfonamide.
Chemical Structure and Identifiers
The core structure consists of a benzene ring substituted with an amino group, a methoxy group, and an N-methylsulfonamide group. The positional isomers are critical to its identity. The IUPAC name for the target compound is 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide .
For its parent analog, 2-amino-4-methoxybenzene-1-sulfonamide , the following identifiers are available:
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Molecular Formula: C7H10N2O3S[1]
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Molecular Weight: 202.23 g/mol
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Canonical SMILES: COC1=CC(=C(C=C1)S(=O)(=O)N)N[1]
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InChIKey: KQDZEDHMFMVZRU-UHFFFAOYSA-N[1]
The introduction of a methyl group to the sulfonamide nitrogen in the target compound would alter these to:
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Molecular Formula: C8H12N2O3S
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Molecular Weight: 216.26 g/mol
Predicted Physicochemical Data
A summary of key physicochemical properties for the parent compound and predicted values for the N-methyl derivative are presented below. These values are critical for designing experimental conditions, from dissolution to chromatographic separation.
| Property | 2-amino-4-methoxybenzene-1-sulfonamide | 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide (Predicted) | Causality Behind the Parameter |
| Molecular Weight ( g/mol ) | 202.23 | 216.26 | Directly calculated from the molecular formula. |
| XlogP (Predicted) | 0.4[1] | ~0.8 | N-methylation slightly increases lipophilicity. |
| Melting Point (°C) | No data found; similar compounds range from 150-180°C[2][3] | Expected to be slightly lower than the parent due to disruption of N-H hydrogen bonding. | Intermolecular forces, particularly hydrogen bonding, dictate the melting point. |
| Boiling Point (°C) | No data found | High, with decomposition likely | Strong polar interactions lead to high boiling points. |
| Water Solubility | Insoluble to slightly soluble[2] | Predicted to be slightly less soluble than the parent. | The increase in lipophilicity from the N-methyl group reduces affinity for water. |
Synthesis and Structural Elucidation
The synthesis of arylsulfonamides is a well-established area of organic chemistry. The proposed synthesis for the target compound would logically follow a two-step process starting from a commercially available precursor.
Synthetic Pathway
A common and reliable method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine.[4][5]
Step 1: Sulfonylation of a Primary Amine The synthesis would begin with 4-methoxy-2-nitroaniline. This starting material would first be diazotized and then subjected to a sulfonyl chloride formation reaction. The resulting 4-methoxy-2-nitrobenzenesulfonyl chloride is then reacted with methylamine in an alkaline medium.
Step 2: Reduction of the Nitro Group The nitro group of the resulting N-methyl-4-methoxy-2-nitrobenzenesulfonamide can then be reduced to the primary amino group. A common method for this transformation is catalytic hydrogenation using a catalyst like Raney Nickel.[6]
Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.
Potential for Other Biological Activities
Beyond their antibacterial properties, sulfonamide derivatives have been explored for a wide range of therapeutic applications, including as diuretics, anticonvulsants, and anti-inflammatory agents. [4][7]Some have shown activity as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. [8]The specific substitution pattern of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would require dedicated screening to determine its pharmacological profile.
Analytical Methodologies
Robust analytical methods are essential for purity determination, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of sulfonamides.
HPLC Method for Purity and Quantification
A reversed-phase HPLC method with UV detection is a common and effective approach for analyzing sulfonamides. [9] Step-by-Step Protocol:
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Standard and Sample Preparation:
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Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. * Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1 to 10 µg/mL). [9][10] * Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). [9] * Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 70:30 water:acetonitrile. [9] * Flow Rate: 1.0 mL/min. [9] * Column Temperature: 30°C. [9] * Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., 270-280 nm). [9] * Injection Volume: 10-20 µL.
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Data Analysis:
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Integrate the peak area of the analyte in both the standards and the samples.
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Construct a calibration curve by plotting peak area versus concentration for the standards.
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Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
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Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
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Caption: General workflow for the HPLC analysis of sulfonamides.
Safety, Handling, and Regulatory Considerations
Working with any chemical substance requires adherence to strict safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
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Potential Hazards: While specific toxicity data for the target compound is unavailable, sulfonamides as a class can cause allergic reactions in sensitized individuals. [4][11]These can range from skin rashes to more severe systemic reactions. [12]Avoid inhalation of dust and contact with skin and eyes.
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Recommended PPE:
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Eye Protection: Safety glasses or goggles.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).
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Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.
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Skin and Body Protection: Lab coat.
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Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some related compounds are noted to be moisture or air-sensitive. [2]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Conclusion
While 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide is not a widely documented compound, a robust understanding of its properties, synthesis, and analysis can be achieved through the principles of medicinal and analytical chemistry, guided by data from its parent structure and the broader sulfonamide class. This guide provides the foundational knowledge and practical protocols for researchers to confidently engage with this molecule and its relatives, from initial synthesis to final biological and analytical characterization. The provided methodologies for synthesis, purification, and analysis are self-validating systems, ensuring reliable and reproducible results when executed with precision.
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